molecular formula C22H25N3O3S B4761386 N-(1-benzyl-4-piperidinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

N-(1-benzyl-4-piperidinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

Cat. No. B4761386
M. Wt: 411.5 g/mol
InChI Key: XYNGAARNCOYOPW-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide, commonly known as BZPMT, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research.

Mechanism of Action

BZPMT acts as a dopamine reuptake inhibitor by blocking the dopamine transporter. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. BZPMT has also been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine.
Biochemical and Physiological Effects:
BZPMT has been shown to increase locomotor activity in rats, indicating its potential as a psychostimulant. It has also been shown to increase dopamine levels in the striatum and prefrontal cortex of rats, suggesting its potential as a treatment for dopamine-related disorders. BZPMT has also been shown to have anxiolytic effects in mice, indicating its potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

BZPMT has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential as a treatment for dopamine-related disorders. However, its effects on serotonin levels are less pronounced than its effects on dopamine, limiting its potential as a treatment for serotonin-related disorders. Additionally, the long-term effects of BZPMT on the brain and body are not yet fully understood, making it difficult to assess its safety and efficacy as a treatment.

Future Directions

There are several potential future directions for BZPMT research, including its use as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD, its potential as an anxiolytic, and its effects on other neurotransmitter systems such as serotonin and norepinephrine. Further research is also needed to fully understand the long-term effects of BZPMT on the brain and body, as well as its safety and efficacy as a treatment.

Scientific Research Applications

BZPMT has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-22(16-27-15-19-13-20(28-24-19)21-7-4-12-29-21)23-18-8-10-25(11-9-18)14-17-5-2-1-3-6-17/h1-7,12-13,18H,8-11,14-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNGAARNCOYOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COCC2=NOC(=C2)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzylpiperidin-4-YL)-2-{[5-(thiophen-2-YL)-1,2-oxazol-3-YL]methoxy}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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